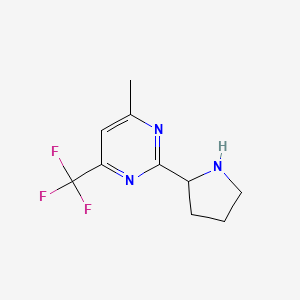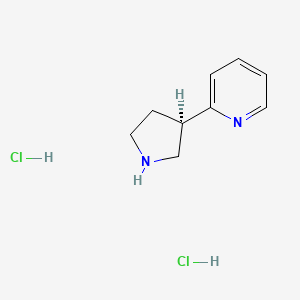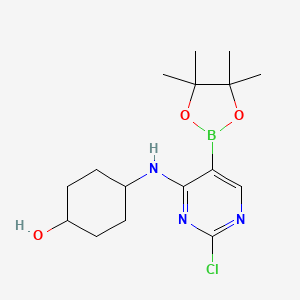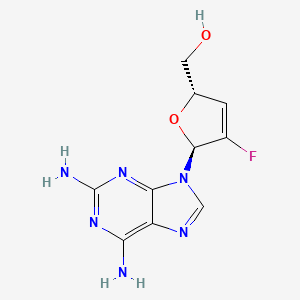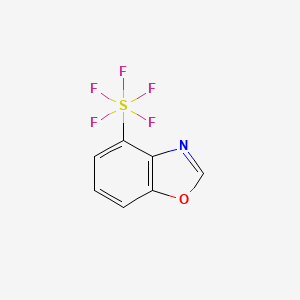
4-(Pentafluorosulfanyl)benzooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pentafluorosulfanyl)benzooxazole is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a pentafluorosulfanyl group. The benzoxazole scaffold is known for its diverse biological activities and is widely used in medicinal chemistry. The addition of the pentafluorosulfanyl group enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentafluorosulfanyl)benzooxazole typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of a catalyst. One common method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the use of magnetic solid acid nanocatalysts, which offer high yields and can be easily separated and reused .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Pentafluorosulfanyl)benzooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluorosulfanyl group to other functional groups.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Applications De Recherche Scientifique
4-(Pentafluorosulfanyl)benzooxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-(Pentafluorosulfanyl)benzooxazole involves its interaction with specific molecular targets. The benzoxazole ring can form π-π stacking or π-cation interactions with biological molecules, while the pentafluorosulfanyl group can enhance these interactions through its electron-withdrawing properties . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Benzoxazole: The parent compound without the pentafluorosulfanyl group.
4-(Trifluoromethyl)benzooxazole: A similar compound with a trifluoromethyl group instead of a pentafluorosulfanyl group.
2-(Pentafluorosulfanyl)benzooxazole: A positional isomer with the pentafluorosulfanyl group at a different position on the benzoxazole ring.
Uniqueness: 4-(Pentafluorosulfanyl)benzooxazole is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and material science .
Propriétés
Formule moléculaire |
C7H4F5NOS |
|---|---|
Poids moléculaire |
245.17 g/mol |
Nom IUPAC |
1,3-benzoxazol-4-yl(pentafluoro)-λ6-sulfane |
InChI |
InChI=1S/C7H4F5NOS/c8-15(9,10,11,12)6-3-1-2-5-7(6)13-4-14-5/h1-4H |
Clé InChI |
QCRNUTSTAUVTDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S(F)(F)(F)(F)F)N=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111151.png)



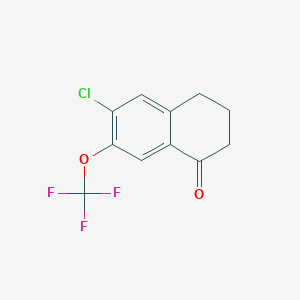
![Pyrimido[5,4-d][1,2,3]triazine](/img/structure/B13111191.png)
![(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13111196.png)

